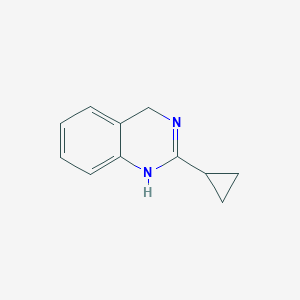
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone
Übersicht
Beschreibung
The compound (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is a brominated pyridine derivative, which is a class of compounds known for their relevance in medicinal chemistry due to their pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and structural analysis of closely related bromopyridine derivatives. These insights can be extrapolated to hypothesize about the properties and potential synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.
Synthesis Analysis
The synthesis of bromopyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as described in the first paper, involves a series of reactions starting with methyl 2,6-difluoropyridine-3-carboxylate and proceeding through regioselective methoxylation and bromination steps to achieve the desired bromopyridine compound . This process highlights the importance of regioselectivity and the use of protecting groups in the synthesis of bromopyridine derivatives, which would likely be relevant in the synthesis of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone.
Molecular Structure Analysis
The second paper provides a detailed crystal structure analysis of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone . The crystal structure determination can give insights into the molecular geometry, intermolecular interactions, and potential reactivity of brominated aromatic compounds. Although the specific structure of (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone is not provided, the methods and findings from the crystal structure analysis of the related compound can be informative for understanding the molecular structure of other bromopyridine derivatives.
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives is influenced by the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions. The papers do not provide specific reactions for (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone, but the synthesis of related compounds suggests that such bromopyridine derivatives could undergo further functionalization through nucleophilic attack, potentially leading to a wide range of products depending on the reaction conditions and the nucleophiles used .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are determined by their molecular structure. The presence of a bromine atom can significantly affect the compound's density, melting point, and solubility. The crystal structure analysis from the second paper provides data such as cell dimensions and density, which are crucial for understanding the physical properties of these compounds . These properties are important for the practical handling of the compound and can influence its behavior in a chemical reaction or biological system.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-bromopyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFKLKDVHGHIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650074 | |
| Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |
CAS RN |
934000-33-6 | |
| Record name | (5-Bromopyridin-2-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(piperidin-1-ylcarbonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

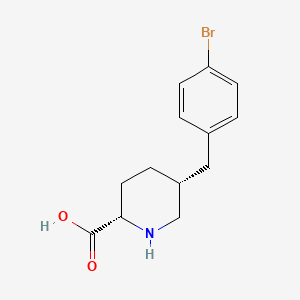

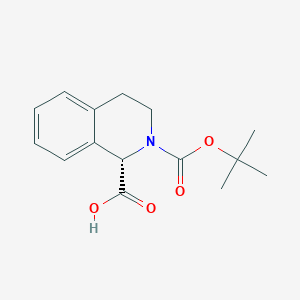
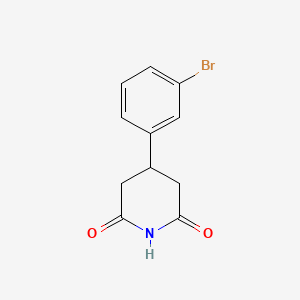
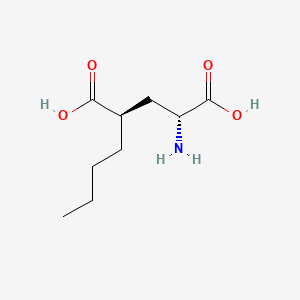
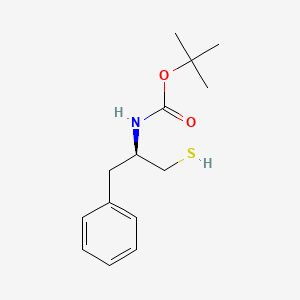

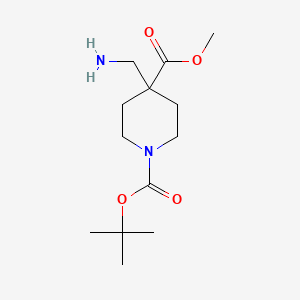

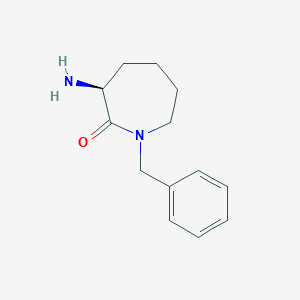
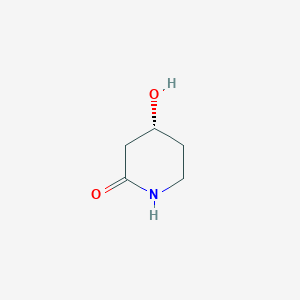
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
